M1 Muscarinic Receptor Binding Affinity and Subtype Selectivity vs. M2
2-Phenyl-2-(piperazin-1-yl)acetic acid binds to the M1 muscarinic acetylcholine receptor with a Ki of 156 nM, as determined by displacement of [3H]pirenzepine in bovine striatum membranes [1]. In contrast, its affinity for the M2 muscarinic receptor (rat myocardium) is markedly lower, with a Ki of 1.37e3 nM (1,370 nM), representing an approximate 8.8-fold selectivity for M1 over M2 [1]. This selectivity profile is comparable to that of the reference M1-preferring antagonist pirenzepine, which exhibits a Ki of 31 nM for M1 and approximately 1,000 nM for M2 in rat brain membranes [2]. While 2-Phenyl-2-(piperazin-1-yl)acetic acid is a weaker M1 ligand than pirenzepine, it retains a similar M1-preferring signature, making it a useful tool compound for studies requiring moderate M1 engagement with reduced M2 activity.
| Evidence Dimension | M1 muscarinic receptor binding affinity (Ki) and M1/M2 selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1,370 nM; Selectivity ratio (M2/M1) = 8.8 |
| Comparator Or Baseline | Pirenzepine (M1-selective antagonist): M1 Ki = 31 nM; M2 Ki = ~1,000 nM; Selectivity ratio ~32 |
| Quantified Difference | Target compound exhibits 5-fold lower M1 affinity but retains >8-fold M1 selectivity |
| Conditions | In vitro radioligand displacement assays: M1 – bovine striatum with [3H]pirenzepine; M2 – rat myocardium with [3H]QNB |
Why This Matters
The documented M1-preferring binding profile enables researchers to employ this compound as a moderate-affinity muscarinic probe, distinguishing it from non-selective piperazine analogs that may confound target validation studies.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395): Muscarinic receptor binding data for 2-Phenyl-2-(piperazin-1-yl)acetic acid. Accessed 2026. View Source
- [2] Hynes MD, Banner W Jr, Yamamura HI, Duckles SP. Characterization of M1- and M2-muscarinic receptors in calf retina membranes. Life Sci. 1986;38(26):2365-72. View Source
